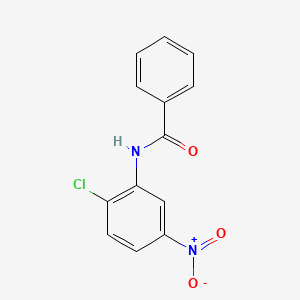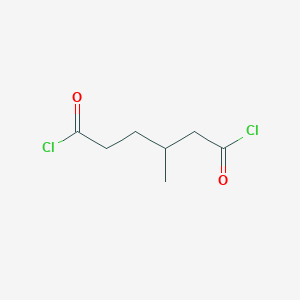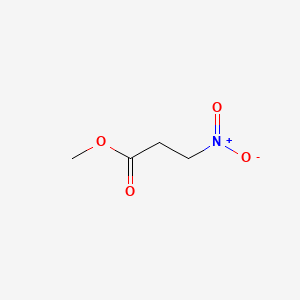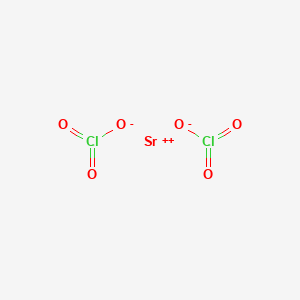
Strontium chlorate
Overview
Description
Strontium chlorate is a chemical compound with the formula Sr(ClO3)2 . It appears as colorless or white crystals . It is a strong oxidizing agent .
Synthesis Analysis
Strontium chlorate is created by warming a solution of strontium hydroxide and adding chlorine to it, which results in crystallization . Chlorine has no action on dry Sr(OH)2, but it converts the hydrate (Sr(OH)2·8H2O) into the chloride and chlorate, with a small quantity of strontium hypochlorite also being produced .Molecular Structure Analysis
The molecular formula of Strontium chlorate is Cl2O6Sr . The average mass is 254.522 Da and the mono-isotopic mass is 253.812805 Da .Chemical Reactions Analysis
Strontium chlorate is a strong oxidizing agent . It forms a flammable mixture with combustible materials and can be ignited by friction . Such mixtures may be explosive .Physical And Chemical Properties Analysis
Strontium chlorate has a molar mass of 254.522 g/mol . It appears as colorless or white crystals . It has a density of 3.15 g/cm3 and decomposes at a melting point of 120 °C . It is soluble in water (174.9 g/100 mL at 18 °C) and soluble in dilute alcohol but insoluble in absolute alcohol .Scientific Research Applications
Bioavailable Strontium Mapping
Strontium isotopes, including those from strontium chlorate, have been extensively used in bioavailable strontium mapping, which is crucial in ecology and archaeology for provenancing biological materials. This involves creating isoscapes to interpret strontium isotope ratios in biological samples. Current research indicates that modern plant materials provide the best approximation of bioavailable strontium. These methods have evolved, with machine learning promising more accurate and wide-ranging isoscapes (Holt, Evans, & Madgwick, 2021).
Environmental Remediation
Strontium, including forms like strontium chlorate, plays a role in environmental remediation, particularly in wetlands. Studies on the adsorption and desorption of strontium in natural wetland substrates have implications for pollution remediation. The interaction of organic matter functional groups with strontium impacts its transport and potential for environmental cleanup (Boyer et al., 2018).
Biomedical Applications
Strontium compounds, including strontium chlorate, have significant biomedical applications. For instance, strontium ions can promote bone growth and inhibit bone resorption, making them valuable in treating osteoporosis and in bioactive materials for implant and tissue engineering. Solid-state NMR spectroscopy of strontium provides insights into its environments in disordered phases, such as bioactive glasses, essential for understanding material structure and properties (Bonhomme et al., 2012).
Archaeological and Forensic Applications
Strontium isotope analysis, including strontium chlorate derivatives, is widely used in archaeological and forensic science. The isotopic composition of strontium in human and animal tissues can be a marker for geographical origin, aiding in the study of ancient population movements, food authentication, and forensic investigations (Coelho et al., 2017).
Safety and Hazards
Strontium chlorate is a strong oxidizing agent and may explode under exposure to heat or fire . It can cause eye and skin irritation and burns . Breathing Strontium Chlorate can irritate the nose and throat . Strontium Chlorate can cause nausea, vomiting, diarrhea, and abdominal pain . High levels can interfere with the ability of the blood to carry oxygen causing headache, dizziness, and a blue color to the skin and lips (methemoglobinemia) .
Future Directions
properties
IUPAC Name |
strontium;dichlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTABACCYANHFP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(ClO3)2, Cl2O6Sr | |
| Record name | STRONTIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | strontium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10326-21-3 (Parent) | |
| Record name | Strontium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70890637 | |
| Record name | Strontium chlorate (Sr(ClO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium chlorate appears as a moist solid or semi-solid slurry of white crystals. May explode under exposure to heat or fire. Used in pyrotechnics., Colorless to white crystals; Releases oxygen when heated to 120 degrees C; [HSDB] | |
| Record name | STRONTIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium chlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
174.9 G/100 ML WATER AT 18 °C, Sol in dilute alcohol; insol in absolute alcohol; very sol in hot water | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.15 g/cu-cm | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Strontium chlorate | |
Color/Form |
COLORLESS OR WHITE CRYSTALS | |
CAS RN |
7791-10-8 | |
| Record name | STRONTIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium chlorate (Sr(ClO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG48A4P4FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120 °C (Decomp) | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Strontium Chlorate impact bone structure in comparison to Strontium Ranelate?
A1: Research indicates that both Strontium Chlorate and Strontium Ranelate can positively influence bone microarchitecture. A study on mice found that both compounds, when administered orally, led to an increase in bone volume, trabecular thickness, and the number of trabeculae in the femur. Importantly, no significant differences were observed between the effects of the organic (Strontium Ranelate) and inorganic (Strontium Chlorate) forms of Strontium. This suggests that both types of compounds might exert similar influence on bone health. []
Q2: What is the structural characterization of Strontium Chlorate?
A2: Strontium Chlorate is an inorganic compound with the molecular formula Sr(ClO3)2. [] While its exact molecular weight can be calculated from the periodic table, studies report analyzing its 35Cl nuclear quadrupole resonance frequency (NQR) to understand its structural properties. This technique provides information about the electron density and symmetry around the Chlorine nucleus, offering insights into the molecule's structure and interactions. [, ]
Q3: Are there specific challenges in studying the pressure dependence of NQR frequency in Strontium Chlorate?
A3: Yes, studying the pressure dependence of the 35Cl NQR frequency in Strontium Chlorate presents a unique challenge. Research has shown that the pressure dependence in Strontium Chlorate is unusually small and negative. This is in contrast to related compounds like Sodium Chlorate and Potassium Chlorate, where the pressure dependence is significantly larger and positive. [] This atypical behavior necessitates considering explicit pressure effects on the electric field gradient to fully explain the observed pressure dependence of the NQR frequency in Strontium Chlorate. []
Q4: Is there a computational model available for predicting the structure of Strontium Chlorate?
A5: Yes, researchers have developed transferable interatomic potentials that accurately predict the structural properties of various alkali chlorate and bromate salts, including Strontium Chlorate. [, ] These models offer a valuable tool for understanding the behavior of these compounds and designing new materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





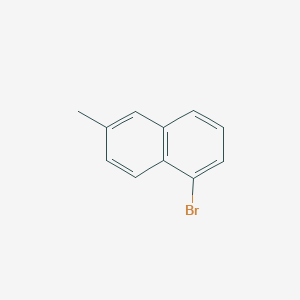
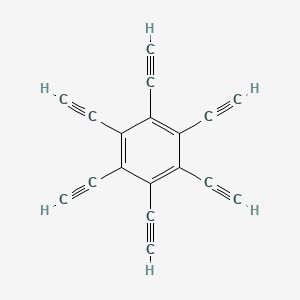



![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)

![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
